Dapoxetine hydrochloride Dapoxetine hydrochloride Dapoxetine is a member of naphthalenes.
Dapoxetine is a selective serotonin reuptake inhibitor, for the treatment of premature ejaculation. In a phase II proof-of-concept study conducted by PPD, dapoxetine demonstrated a statistically significant increase in ejaculatory latency when compared to placebo. Alza submitted a NDA to the FDA for dapoxetine for the treatment of premature ejaculation in December 2004. In October 2005, the company received a FDA Non-Approvable letter from the FDA, at which time they planned to work with regulators to address outstanding questions.
Brand Name: Vulcanchem
CAS No.: 129938-20-1
VCID: VC21348750
InChI: InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1
SMILES: CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Molecular Formula: C21H24ClNO
Molecular Weight: 341.9 g/mol

Dapoxetine hydrochloride

CAS No.: 129938-20-1

Cat. No.: VC21348750

Molecular Formula: C21H24ClNO

Molecular Weight: 341.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dapoxetine hydrochloride - 129938-20-1

CAS No. 129938-20-1
Molecular Formula C21H24ClNO
Molecular Weight 341.9 g/mol
IUPAC Name (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1
Standard InChI Key IHWDIQRWYNMKFM-BDQAORGHSA-N
Isomeric SMILES CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
SMILES CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Canonical SMILES CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Appearance White to Off-White Solid
Melting Point 180-182°C

Chemical Structure and Properties

Dapoxetine hydrochloride, chemically designated as (+)(S)-N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]-benzenemethanamine hydrochloride, is a selective serotonin reuptake inhibitor (SSRI) with distinct physicochemical properties that differentiate it from other compounds in this class. The molecular formula is C21H23NO.HCl with a molecular weight of 341.9 for the salt form and 305.4 for the free base .

The compound exists as a white to slightly yellow crystalline powder that exhibits polymorphism. It has a specific rotation of +119.1°, a partition coefficient of 5.1 (octanol/water), and a melting point of 183°C. The solubility profile varies significantly depending on pH conditions, as detailed in Table 1 .

Table 1: Solubility Profile of Dapoxetine Hydrochloride

MediumSolubility (mg/mL)Solubility (%)
Aqueous10010.0%
0.01M HCl717.1%
Citrate pH 20.90.09%
Phosphate pH 70.020.002%

These physicochemical properties contribute to dapoxetine's unique pharmacokinetic profile, which enables its use as an "on-demand" treatment for premature ejaculation, distinguishing it from other SSRIs traditionally used for psychiatric conditions.

Mechanism of Action

Dapoxetine hydrochloride functions primarily through inhibition of neuronal serotonin (5-hydroxytryptamine, 5-HT) reuptake transporters, resulting in enhanced serotonergic activity at pre- and post-synaptic receptors . This mechanism is particularly relevant to ejaculatory control, as the central ejaculatory neural circuit comprises spinal and cerebral areas forming a highly interconnected network where serotonin exerts an inhibitory influence on ejaculation .

Current evidence suggests that three specific serotonin receptor subtypes—5-HT(1A), 5-HT(1B), and 5-HT(2C)—mediate the modulating effects of serotonin on ejaculation . Dapoxetine demonstrates selectivity for serotonin transporters, showing substantially lower potency at norepinephrine and dopamine transporters. Specifically, screening against more than 100 targets revealed that dapoxetine exhibits >180 and >1500 times lower relative potency for inhibition of norepinephrine and dopamine transporters, respectively, compared to serotonin transporters .

The most potent secondary activity observed was at the human 5-HT2B receptor, with a Ki for inhibition of radioligand binding of 126 nM, which is still >40 times higher than the plasma Cmax for free dapoxetine at the approved maximum recommended human dose of 30 mg/day (equivalent to 1.0 ng/mL or 3.0 nM) .

Pharmacokinetic Profile

Dapoxetine exhibits a distinctive pharmacokinetic profile that makes it particularly suitable for "on-demand" treatment of premature ejaculation. Unlike other SSRIs that require days or weeks to reach steady-state concentrations, dapoxetine demonstrates rapid absorption and elimination .

Absorption and Distribution

Following oral administration, dapoxetine is rapidly absorbed, with peak plasma concentrations (Cmax) achieved in approximately 1 hour after doses of either 30 mg or 60 mg . The compound penetrates the blood-brain barrier effectively, reaching its target tissues in the central nervous system. Animal studies have demonstrated that peak levels in the CNS were comparable to and coincided with plasma Cmax in rats, while penetration of the blood-testes barrier was also evident .

Elimination

Dapoxetine's elimination profile is characterized by:

  • An initial half-life of approximately 1.4 hours for both 30 mg and 60 mg doses, compared with 21 hours to 4 days for other SSRIs

  • A terminal half-life of 18.7 hours for the 30 mg dose and 21.9 hours for the 60 mg dose

  • Pharmacokinetics that remain unchanged with multiple dosing, with no significant accumulation

These characteristics contribute to dapoxetine's suitability for "on-demand" dosing, reducing the probability of unwanted side effects compared to daily-dosed SSRIs . Pharmacodynamic studies have identified the optimal dose administration time to be 1–3 hours before sexual intercourse .

Metabolism and Drug Interactions

Metabolism

Dapoxetine undergoes extensive metabolism through multiple pathways, including demethylation, N-oxidation, hydroxylation at various sites on the naphthylene ring, and subsequent glucuronidation or sulfation. These metabolic processes result in numerous metabolites observed in vivo across different species and matrices .

Multiple cytochrome P450 (CYP) isoforms are involved in dapoxetine's metabolism, with CYP3A4 and CYP2D6 playing primary roles. Additional contributing enzymes include CYP2C8, CYP2C9, CYP2C19, CYP2B6, CYP1A2, and flavin-containing monooxygenase 1 (FMO1) .

Clinical Efficacy

Clinical trials have consistently demonstrated dapoxetine's efficacy in treating premature ejaculation across diverse patient populations.

Effects on Intravaginal Ejaculatory Latency Time

The primary efficacy endpoint in clinical trials of dapoxetine has been the intravaginal ejaculatory latency time (IELT), measured either by stopwatch or patient self-report. Multiple studies have shown significant improvements in IELT with dapoxetine treatment compared to placebo, as summarized in Table 2 .

Table 2: Efficacy of Dapoxetine on IELT in Clinical Trials

TreatmentMean Baseline IELT (min)Mean Treatment IELT (min)IELT Fold Increase
Dapoxetine 20 mg1.342.72*2.0
Dapoxetine 30 mg0.93.1†2.5
Dapoxetine 40 mg1.343.31†2.5
Dapoxetine 60 mg0.9-1.012.86-3.6†2.9-3.0
Dapoxetine 100 mg1.013.24†3.2
Placebo0.9-1.341.9-2.221.6-2.0

*p<0.05 vs placebo; †p<0.001 vs placebo

The Asia-Pacific study demonstrated that geometric mean IELT increased from 0.9 min at baseline to 2.7 min with dapoxetine 30 mg and 3.1 min with dapoxetine 60 mg, compared to 1.8 min with placebo at 12 weeks. The corresponding geometric fold increases were 2.0, 2.8, and 3.3, respectively (p<0.0001 for both doses vs placebo) .

Subgroup analyses have shown that dapoxetine is effective at increasing mean IELT in men with baseline IELTs of 0.5 min or less, demonstrating efficacy across different severity levels of premature ejaculation .

Patient-Reported Outcomes

Beyond the objective measure of IELT, dapoxetine has demonstrated significant improvements in patient-reported outcomes, which are critical for assessing treatment success from the patient's perspective. These include:

  • Improved control over ejaculation: In clinical trials, the percentage of patients reporting "good" or "very good" control increased from baseline levels of 0.3-0.6% to 26.2-30.2% with dapoxetine 60 mg treatment

  • Greater satisfaction with sexual intercourse

  • Reduced personal distress related to ejaculation

  • Decreased interpersonal difficulty

A subanalysis showed that patients who experienced at least a 2-category increase in control had a mean IELT of 4.7 minutes compared to 1.7 minutes in those with less than a 2-category increase .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator